molecular formula C9H10Cl2O B175671 1,3-Dichloro-5-propoxybenzene CAS No. 1202656-18-5

1,3-Dichloro-5-propoxybenzene

Cat. No.: B175671
CAS No.: 1202656-18-5
M. Wt: 205.08 g/mol
InChI Key: IBRUXLCKZCXLBF-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-propoxybenzene is an organic compound belonging to the family of chlorobenzenes. It is a colorless to yellowish liquid with a molecular weight of 221.08 g/mol. This compound is known for its distinctive aromatic properties and is soluble in various organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with propyl alcohol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 5-propoxybenzene. This process is carried out in the presence of a catalyst such as iron(III) chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is conducted at elevated temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of 1,3-dihydroxy-5-propoxybenzene or 1,3-diamino-5-propoxybenzene.

    Oxidation: Formation of 1,3-dichloro-5-propoxyquinone.

    Reduction: Formation of 1,3-dichloro-5-propylbenzene or 1,3-dichloro-5-propoxycyclohexane.

Scientific Research Applications

1,3-Dichloro-5-propoxybenzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: A simpler analog without the propoxy group, used in similar applications but with different reactivity.

    1,3,5-Trichlorobenzene: Contains an additional chlorine atom, leading to different chemical properties and applications.

    1,3-Dichloro-5-methoxybenzene: Similar structure with a methoxy group instead of a propoxy group, used in different synthetic pathways.

Uniqueness

1,3-Dichloro-5-propoxybenzene is unique due to its specific substitution pattern and the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Properties

IUPAC Name

1,3-dichloro-5-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRUXLCKZCXLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611710
Record name 1,3-Dichloro-5-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202656-18-5
Record name 1,3-Dichloro-5-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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